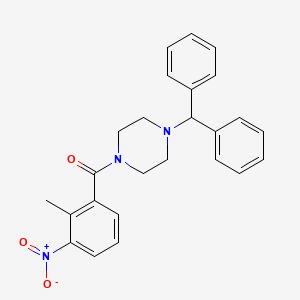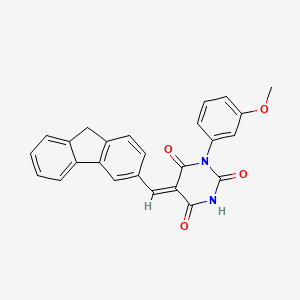![molecular formula C21H22N4O2S B4998392 4-methyl-7-(methylthio)-2-[4-(4-nitrophenyl)-1-piperazinyl]quinoline](/img/structure/B4998392.png)
4-methyl-7-(methylthio)-2-[4-(4-nitrophenyl)-1-piperazinyl]quinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-methyl-7-(methylthio)-2-[4-(4-nitrophenyl)-1-piperazinyl]quinoline, also known as MNPAQ, is a quinoline derivative that has been extensively studied for its potential application in scientific research. This compound has shown promising results in various studies, indicating its potential as a useful tool for investigating various biological processes.
Mécanisme D'action
The mechanism of action of 4-methyl-7-(methylthio)-2-[4-(4-nitrophenyl)-1-piperazinyl]quinoline involves its binding to specific receptors in the brain. This compound has been shown to bind to the dopamine D2 receptor with high affinity, leading to the activation of intracellular signaling pathways. This compound has also been shown to interact with other receptors, including the serotonin 5-HT1A receptor and the sigma-1 receptor.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. This compound has been shown to modulate the activity of various neurotransmitter systems, including dopamine, serotonin, and glutamate. This compound has also been shown to affect the release of various hormones, including prolactin and corticosterone.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 4-methyl-7-(methylthio)-2-[4-(4-nitrophenyl)-1-piperazinyl]quinoline in laboratory experiments is its high affinity for specific receptors in the brain. This compound has been shown to have a high selectivity for the dopamine D2 receptor, making it a useful tool for investigating the role of this receptor in various biological processes. However, one limitation of using this compound is its potential for off-target effects, which can complicate the interpretation of experimental results.
Orientations Futures
There are several future directions for research involving 4-methyl-7-(methylthio)-2-[4-(4-nitrophenyl)-1-piperazinyl]quinoline. One potential area of investigation is the role of this compound in the regulation of circadian rhythms. This compound has been shown to affect the release of various hormones, including melatonin, which plays a key role in regulating circadian rhythms. Another potential area of investigation is the use of this compound as a tool for investigating the role of specific receptors in various disease states, including Parkinson's disease and schizophrenia.
Conclusion:
In conclusion, this compound is a quinoline derivative that has shown promising results in various scientific studies. This compound has a high affinity for specific receptors in the brain, making it a useful tool for investigating various biological processes. While there are some limitations to using this compound in laboratory experiments, this compound has the potential to be a valuable tool for future research in a variety of areas.
Méthodes De Synthèse
The synthesis of 4-methyl-7-(methylthio)-2-[4-(4-nitrophenyl)-1-piperazinyl]quinoline involves several steps, starting with the reaction of 4-nitrophenylpiperazine with 2-chloro-4-methylquinoline. This intermediate is then reacted with sodium methoxide and methyl iodide to yield the final product, this compound. The synthesis of this compound is relatively straightforward and can be performed using standard laboratory techniques.
Applications De Recherche Scientifique
4-methyl-7-(methylthio)-2-[4-(4-nitrophenyl)-1-piperazinyl]quinoline has been used extensively in scientific research due to its ability to bind to specific receptors in the brain. This compound has been shown to have a high affinity for the dopamine D2 receptor, making it a useful tool for investigating the role of this receptor in various biological processes. This compound has also been used to study the function of other receptors, including the serotonin 5-HT1A receptor and the sigma-1 receptor.
Propriétés
IUPAC Name |
4-methyl-7-methylsulfanyl-2-[4-(4-nitrophenyl)piperazin-1-yl]quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O2S/c1-15-13-21(22-20-14-18(28-2)7-8-19(15)20)24-11-9-23(10-12-24)16-3-5-17(6-4-16)25(26)27/h3-8,13-14H,9-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTWMHBCNRIMYTN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C=CC(=C2)SC)N3CCN(CC3)C4=CC=C(C=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(4-benzyl-1-piperazinyl)methyl]-4-bromo-6-methoxyphenol](/img/structure/B4998320.png)
![2-[(3-bromo-4-biphenylyl)oxy]-N-(2-methyl-4-nitrophenyl)acetamide](/img/structure/B4998332.png)
![N-[2-(3,4-dimethoxyphenyl)-1-methylethyl]cycloheptanamine](/img/structure/B4998335.png)
![3-butoxy-N-[4-(1-pyrrolidinyl)phenyl]benzamide](/img/structure/B4998338.png)

![1-(4-bromophenyl)-2-[(4-methyl-6-phenyl-2-pyrimidinyl)thio]ethanone](/img/structure/B4998359.png)
![3-[(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]benzoic acid](/img/structure/B4998366.png)


![4-[2,2,2-trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl]benzoic acid - methanamine (1:1)](/img/structure/B4998398.png)
![4-[4-(1-pyrrolidinylcarbonyl)phenoxy]-1-[4-(trifluoromethyl)benzyl]piperidine](/img/structure/B4998406.png)
![8,8-dimethyl-10-[(2-pyridinylamino)methylene]-2H,8H-pyrano[2,3-f]chromene-2,9(10H)-dione](/img/structure/B4998415.png)